molecular formula C11H19N3 B13532273 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine

1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine

Cat. No.: B13532273
M. Wt: 193.29 g/mol
InChI Key: FJWLYPRWGNNPFZ-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-1H-pyrazol-4-amine is an organic compound that features a cyclohexyl ring substituted with an ethyl group and a pyrazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylcyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Propylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with a propyl group instead of an ethyl group.

    1-(4-Isopropylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 1-(4-Ethylcyclohexyl)-1H-pyrazol-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may provide steric hindrance or electronic effects that differentiate it from other similar compounds, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)pyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h7-9,11H,2-6,12H2,1H3

InChI Key

FJWLYPRWGNNPFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(C=N2)N

Origin of Product

United States

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